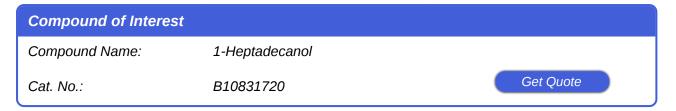


A Technical Guide to the Physicochemical Properties and Environmental Fate of 1-Heptadecanol

Author: BenchChem Technical Support Team. Date: December 2025



This document provides a comprehensive technical overview of **1-heptadecanol** (CAS: 1454-85-9), a long-chain primary fatty alcohol. It is intended for researchers, scientists, and drug development professionals who require detailed information on its physicochemical characteristics and environmental behavior. The data presented is compiled from various scientific sources, and standard experimental methodologies are described.

Physicochemical Properties

1-Heptadecanol, also known as heptadecyl alcohol, is a saturated fatty alcohol with a 17-carbon chain.[1] Its physical and chemical properties are critical for determining its behavior in both biological and environmental systems. These properties, summarized below, indicate a non-volatile, combustible solid with very low water solubility and high lipophilicity.[2][3][4]

Table 1: Physicochemical Properties of **1-Heptadecanol**



Property	Value	Source(s)
Molecular Formula	C17H36O	[2][5]
Molecular Weight	256.47 - 256.5 g/mol	[1][2][5]
CAS Number	1454-85-9	[5]
Appearance	White crystalline powder, solid, or lump	[3][4][5][6]
Melting Point	51 - 56 °C	[1][2][3][4][6]
Boiling Point	~308 - 309 °C at 760 mmHg	[1][2][3][4][6]
Water Solubility	0.008 - 0.04759 mg/L at 25 °C (experimental & estimated)	[4]
Vapor Pressure	2.61×10^{-6} - 6.4×10^{-5} mmHg at 20-25 °C	[4][5][6]
Octanol-Water Partition Coefficient (logP)	7.46 - 8.25	[1][2][4]
Flash Point	~154 °C (closed cup)	[6]

| Density | ~0.8 g/cm³ |[2] |

Environmental Fate

The environmental fate of **1-heptadecanol** is governed by its high lipophilicity (high logP) and low water solubility. These properties suggest it will preferentially partition from water to soil, sediment, and biota.

Table 2: Environmental Fate and Ecotoxicity Profile



Parameter	Summary	Implication
Persistence	Long-chain fatty alcohols are generally considered to be readily biodegradable.	Expected to be non- persistent in aerobic environments.
Bioaccumulation	The high logP value (7.46 - 8.25) indicates a strong potential for bioaccumulation in aquatic organisms.	May accumulate in the fatty tissues of organisms, leading to potential biomagnification.
Environmental Distribution	Due to very low water solubility and high logP, 1-heptadecanol released into water will adsorb strongly to suspended solids and sediment.[7] If released to air, it is expected to partition to soil and water.[7]	Primary environmental sinks are soil and sediment.[7]

| Toxicity | Generally considered to have low acute toxicity. An oral LD50 in rats was reported as 51,600 mg/kg.[4] | Not classified as a hazardous substance under GHS for the majority of reports.[5] |

Experimental Protocols

Accurate determination of physicochemical and environmental fate parameters is essential. Standardized methodologies, such as those established by the OECD, are crucial for regulatory and research purposes.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter for predicting environmental distribution and bioaccumulation. Given the very high logP of **1-heptadecanol**, the standard shake-flask method can be challenging due to

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the extremely low concentration in the aqueous phase. The "slow-stirring" method is more appropriate for such hydrophobic substances.[8]

Protocol: Slow-Stirring Method (Adapted from OECD Guideline 123)

- Preparation: High-purity 1-octanol and water are pre-saturated with each other for at least 24 hours. A stock solution of 1-heptadecanol is prepared in 1-octanol.
- System Setup: A known volume of the 1-octanol solution and a much larger known volume of the pre-saturated water are added to a thermostatted vessel equipped with a slow-stirring mechanism. The stirring speed is kept low (~150 rpm) to avoid the formation of an emulsion.
 [8]
- Equilibration: The system is stirred gently for an extended period (several days) to allow for equilibrium to be reached between the two phases. The time to equilibrium is determined by periodically sampling and analyzing the phases until concentrations are stable.
- Phase Separation & Sampling: Stirring is stopped, and the phases are allowed to separate completely. A sample is carefully withdrawn from the center of the water phase, avoiding any contamination from the octanol layer.[8] A sample is also taken from the octanol phase.
- Quantification: The concentration of **1-heptadecanol** in both the octanol and water phases is determined using a sensitive analytical technique, such as gas chromatography with mass spectrometry (GC-MS), which is necessary due to the low aqueous concentration.
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase (Coctanol) to the concentration in the aqueous phase (Cwater).





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Diagram 1: Workflow for logP Determination via Slow-Stirring Method.

Assessment of Ready Biodegradability

"Ready biodegradability" tests are stringent screening methods to determine if a substance has the potential for rapid and ultimate biodegradation in the environment. For poorly soluble substances like **1-heptadecanol**, the Manometric Respirometry Test (OECD 301F) is suitable. [9][10]

Protocol: Manometric Respirometry Test (OECD 301F)

- Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected and prepared to serve as the microbial inoculum.
- Test Setup: The test is conducted in sealed vessels connected to a respirometer, which
 measures oxygen consumption. Each vessel contains a defined mineral medium, the
 inoculum, and the test substance.
- Controls: Several controls are run in parallel:
 - Blank Control: Inoculum and medium only, to measure endogenous respiration.
 - Reference Control: A readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.[11]



- Toxicity Control: Test substance plus the reference substance, to check for inhibitory effects of the test substance on the microorganisms.[9]
- Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.[11] The contents are continuously stirred.
- Measurement: Oxygen consumption is measured continuously by the respirometer. The CO₂ produced is trapped by a potassium hydroxide solution within the vessel.
- Data Analysis: The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the Theoretical Oxygen Demand (ThOD). A substance is considered "readily biodegradable" if it reaches ≥60% biodegradation within a "10-day window" (i.e., within 10 days of biodegradation first reaching 10%).[9][10][11]



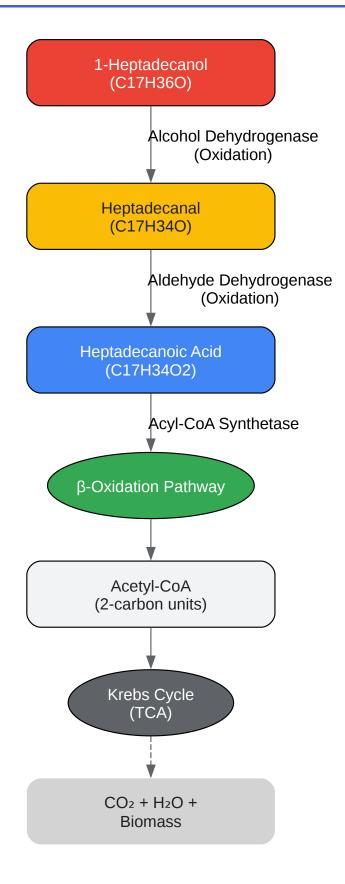
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Diagram 2: Experimental Workflow for OECD 301F Ready Biodegradability Test.

Proposed Biodegradation Pathway

The aerobic biodegradation of primary fatty alcohols like **1-heptadecanol** is well-established. The pathway typically proceeds via oxidation to the corresponding aldehyde, then to the carboxylic acid (heptadecanoic acid). This fatty acid subsequently enters the β -oxidation cycle, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA, which then enters the Krebs cycle for energy production.[12]





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Diagram 3: Proposed Aerobic Biodegradation Pathway for **1-Heptadecanol**.



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